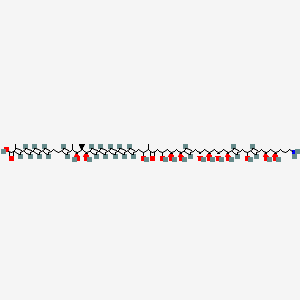
60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid
描述
线性霉素A 是一种由链霉菌属细菌产生的多烯类抗生素。最初被归类为抗真菌代谢物,但后来发现它也具有抗菌特性。 线性霉素A 由于其能够引起革兰氏阳性细菌(特别是枯草芽孢杆菌)的细胞裂解和菌落降解而闻名 .
作用机制
线性霉素A 通过靶向细菌的细胞质膜发挥作用。它导致膜的快速去极化,导致膜电位的丧失和细胞活力下降。 这种膜靶向机制不同于细胞壁靶向抗生素 . 线性霉素A 会破坏脂质双层,引起细胞裂解和降解 .
生化分析
Biochemical Properties
Linearmycin A has been found to cause cellular lysis and colony degradation of the Gram-positive bacterium Bacillus subtilis . It inhibits the growth of all Gram-positive bacteria tested, but lysis was limited to some Bacillus species . The compound’s exposure causes changes consistent with rapid depolarization of the B. subtilis cytoplasmic membrane, which was correlated with a loss of viability .
Cellular Effects
Linearmycin A exerts its effects by causing rapid depolarization of the cytoplasmic membrane of cells . This leads to a loss of viability, suggesting that the compound has a significant impact on cell function . It has been shown to cause cellular lysis even when cellular metabolism and growth were inhibited .
Molecular Mechanism
The molecular mechanism of Linearmycin A involves its ability to disrupt lipid bilayers without any other cellular components . This disruption is believed to be the cause of the rapid depolarization of the cytoplasmic membrane observed in cells exposed to the compound . This suggests that the cytoplasmic membrane is the direct antibacterial target of Linearmycin A .
Transport and Distribution
Linearmycin A is incorporated into extracellular vesicles by Streptomyces sp. strain Mg1 . These vesicles are capable of lysing B. subtilis . This suggests that the compound is transported and distributed within cells and tissues via extracellular vesicles .
准备方法
合成路线和反应条件: 线性霉素A 是通过涉及一个 γ-氨基丁酸、二十四個乙酸和四个丙酸分子整合的多聚酮途径合成的 . 线性霉素A 的生物合成涉及一系列复杂的酶,它们促进了其线性多烯结构的形成。
工业生产方法: 线性霉素A 的工业生产通常涉及在受控发酵条件下培养链霉菌属物种。细菌在富含营养的培养基中生长,抗生素从培养上清液中提取。 生产过程可能包括优化生长条件,例如温度、pH 值和营养物质的可用性,以最大限度地提高产量 .
化学反应分析
反应类型: 线性霉素A 会发生各种化学反应,包括氧化、还原和取代。这些反应对于改变化合物的结构和增强其生物活性至关重要。
常用试剂和条件:
氧化: 过氧化氢或高锰酸钾等常见氧化剂可用于在线性霉素A 中引入含氧官能团。
还原: 硼氢化钠或氢化铝锂等还原剂可用于还原分子中的特定官能团。
取代: 可使用氢氧化钠或氰化钾等试剂进行亲核取代反应,用亲核试剂取代某些官能团。
主要形成的产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羟基化的衍生物,而还原可以产生具有改变的生物活性的线性霉素A 的还原形式 .
科学研究应用
相似化合物的比较
线性霉素A 在结构上类似于其他多烯类抗生素,例如两性霉素B 和制霉菌素。 它在结构上与其他多烯类抗生素相似,但其线性结构和特定的生物活性有所不同 . 与环状多烯不同,线性霉素A 具有长链线性结构,以氨基和羧酸基团终止 .
类似化合物:
两性霉素B: 一种具有抗真菌活性的环状多烯类抗生素。
制霉菌素: 另一种用于治疗真菌感染的环状多烯类抗生素。
ECO-02301: 一种具有抗真菌活性的线性多烯类抗生素.
线性霉素A 的独特线性结构及其靶向细菌膜的能力使其成为科学研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
(2E,4E,6E,8E,12E,15S,16S,17R,18E,20E,22E,24E,26E,35S,37S,38E,41R,43S,45R,47S,48E,52E,55S,57R)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6+,12-8+,13-9+,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+/t46?,48?,49-,50?,51-,52+,53+,54+,55+,56-,57-,58+,59?,60?,61+,63-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYEICQQMDOQQ-SFBFHZDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCCC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(C[C@@H](C[C@@H](/C=C/C[C@H](C[C@@H](C[C@H](C[C@@H](/C=C/CC(/C=C/C[C@@H](C[C@@H](CCCN)O)O)O)O)O)O)O)O)O)O)O)O)[C@H](C(C)/C=C/CC/C=C/C=C/C=C/C=C(\C)/C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H101NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)
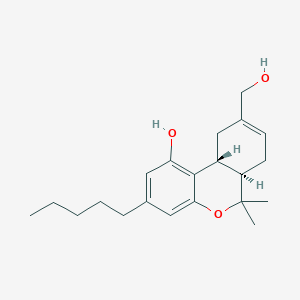
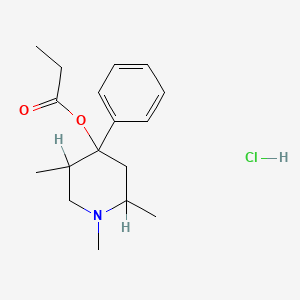
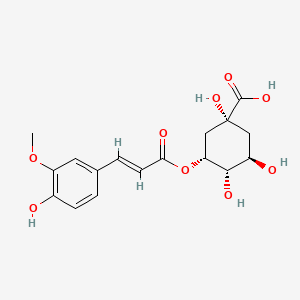
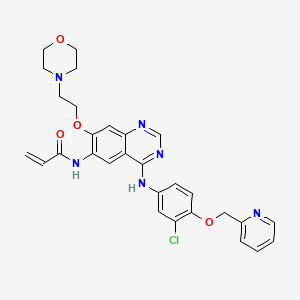
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

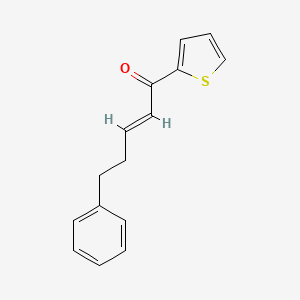
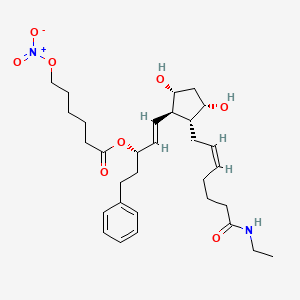

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)
